N-(cyclohexylmethyl)benzamide
Description
Overview of the Benzamide (B126) Chemical Class in Medicinal Chemistry
Benzamides are a significant class of organic compounds characterized by a benzene (B151609) ring attached to an amide group. wikipedia.org In medicinal chemistry, the benzamide scaffold serves as a versatile template for the design and synthesis of a wide array of therapeutic agents. walshmedicalmedia.com The ability to modify the benzamide structure by substituting different functional groups on the benzene ring or the amide nitrogen allows for the fine-tuning of pharmacological properties. walshmedicalmedia.com
Benzamide derivatives have demonstrated a broad spectrum of biological activities, including but not limited to:
Antipsychotic: Certain benzamides, like sulpiride (B1682569) and amisulpride, are used in the treatment of psychiatric disorders. walshmedicalmedia.comnih.gov
Antiemetic and Prokinetic: Compounds such as metoclopramide (B1676508) and cisapride (B12094) are utilized for their effects on gastrointestinal motility and to prevent nausea and vomiting. wikipedia.org
Analgesic: Some benzamide derivatives have shown pain-relieving properties.
Anti-inflammatory: Research has explored the anti-inflammatory potential of various benzamide analogues. researchgate.net
Anticancer: The benzamide structure is a feature in some anticancer agents, such as imatinib (B729), which targets specific tyrosine kinases. mdpi.com
Antimicrobial: Certain benzamide derivatives have exhibited activity against bacteria and fungi.
Enzyme Inhibition: Benzamides have been investigated as inhibitors of various enzymes, including histone deacetylases (HDACs) and carbonic anhydrases. nih.govtaylorandfrancis.com
The diverse pharmacological profiles of benzamides underscore their importance as a privileged scaffold in the development of new drugs.
Rationale for Investigating N-(cyclohexylmethyl)benzamide and its Analogues
The investigation into this compound and its analogues is driven by the established therapeutic potential of the benzamide core and the unique structural contributions of the cyclohexylmethyl group. The cyclohexyl moiety can influence the compound's lipophilicity, steric profile, and conformational flexibility, which in turn can affect its binding affinity to biological targets and its pharmacokinetic properties. smolecule.com
Research into analogues of this compound has been pursued in various therapeutic areas:
P2X7 Receptor Antagonism: Simple N-(cyclohexylmethyl)benzamides were identified as weak antagonists of the P2X7 receptor, a target for CNS disorders. This initial finding prompted further medicinal chemistry efforts to develop more potent antagonists. nih.gov
Antitubercular Agents: In the search for new treatments for tuberculosis, N-benzyl 3,5-dinitrobenzamides, which share a structural similarity to this compound, have been identified as potent antitubercular agents. nih.gov
Analgesic and Anti-inflammatory Properties: The N-cyclohexyl group in benzamide derivatives has been associated with analgesic effects. Studies on related structures have also explored their potential as anti-inflammatory agents. researchgate.net
Synthetic Cannabinoids: Analogues incorporating a cyclohexylmethyl group have been identified in the class of synthetic cannabinoids, specifically targeting cannabinoid receptors. drugsandalcohol.ie
The rationale for studying these compounds lies in the potential to discover novel therapeutic agents with improved efficacy, selectivity, and safety profiles by systematically modifying the this compound scaffold.
Historical Context of this compound Related Structures in Drug Discovery
The history of benzamide-related structures in drug discovery is intertwined with the broader development of various therapeutic classes. The journey began with the serendipitous discovery of the psychiatric effects of chlorpromazine, a phenothiazine (B1677639) derivative, in the 1950s. nih.gov This discovery ushered in the era of psychopharmacology and led to the exploration of other chemical scaffolds, including benzamides, for antipsychotic activity. nih.gov
In the mid-1970s, the structurally atypical synthetic opioid analgesic AH-7921, a derivative of dimethylaminocyclohexane with a dichlorobenzamide moiety, was developed. europa.eu This highlighted the potential for benzamide structures to interact with opioid receptors.
More recently, in the late 2000s, research into synthetic cannabinoids led to the synthesis and study of compounds like BZO-HEXOXIZID (MDA 19), a potent and selective cannabinoid receptor 2 (CB2) agonist. drugsandalcohol.ie This research has expanded to include a new generation of synthetic cannabinoids with an "OXIZID" core structure, some of which feature a cyclohexylmethyl group. drugsandalcohol.ie
The development of the anticancer drug imatinib also represents a significant milestone. mdpi.com The inclusion of a benzamide group was a key modification that enhanced the binding properties of the drug to its target tyrosine kinase. mdpi.com
These historical examples illustrate the enduring relevance of the benzamide scaffold and its derivatives, including those with cyclohexyl moieties, in the ongoing quest for new and improved medicines across a wide range of diseases.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)benzamide |
InChI |
InChI=1S/C14H19NO/c16-14(13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H,15,16) |
InChI Key |
LGTPQVBRVVRWDX-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CNC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for N Cyclohexylmethyl Benzamide and Its Derivatives
Established Synthetic Routes to N-(cyclohexylmethyl)benzamide Core Structures
The formation of the this compound core structure relies on established and versatile chemical reactions.
The creation of the amide bond is central to the synthesis of N-substituted benzamides. This is typically achieved by reacting a carboxylic acid or its derivative with an amine. A common method involves the use of coupling reagents to facilitate this reaction.
For instance, the synthesis of 3-bromo-N-(cyclohexylmethyl)benzamide can be accomplished through the amidation of brominated benzoyl chloride with 4-{[(cyclohexylmethyl)amino]methyl}aniline in the presence of a base. smolecule.com Another approach is the reaction of 3,4-dichlorobenzoylchloride with 1-[1-(methylaminomethyl)cyclohexyl]-4-methyl piperazine. prepchem.com
Various coupling reagents have been developed to improve the efficiency of amide bond formation. Reagents like HATU, HBTU, and HCTU are frequently used. nih.govacs.org Studies have shown that HATU can be an effective guanylation reagent, a reaction that can sometimes be an unwanted side reaction during amide coupling. nih.govacs.org The choice of base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), can also influence the outcome of the reaction, with bulkier bases sometimes used to suppress side reactions. nih.gov
Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for forming C-N bonds in the synthesis of N-substituted benzamides. beilstein-journals.org For example, the combination of a palladium catalyst like Pd(OAc)2 with a ligand such as Xantphos and a base like Cs2CO3 can effectively couple N-substituted 4-bromo-7-azaindoles with various amides. beilstein-journals.org
| Reagent/Catalyst System | Reactants | Product | Reference |
| Base | Brominated benzoyl chloride, 4-{[(cyclohexylmethyl)amino]methyl}aniline | 3-bromo-N-(cyclohexylmethyl)benzamide | smolecule.com |
| HATU, TEA | 4-fluoroaniline, Carboxylic Acid | N-acylated guanidine (B92328) (potential side product) | nih.govacs.org |
| Pd(OAc)2, Xantphos, Cs2CO3 | N-protected 4-bromo-7-azaindoles, Amides | N-Aryl-7-azaindoles | beilstein-journals.org |
| Thionyl chloride, N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt | N-aryl-substituted benzamides | N-aryl-substituted benzothioamides | mdpi.com |
Cyclization reactions offer a pathway to construct diverse heterocyclic structures related to benzamides, such as isoquinolinediones and isoindolone spirosuccinimides. rsc.orgnih.gov These reactions often involve the formation of new rings through intramolecular or intermolecular processes.
For example, radical-mediated cyclization of methacryloyl benzamides can lead to the formation of perfluorinated or cyanated isoquinolinediones. rsc.org Transition metal catalysis is also widely employed. Rhodium(III)-catalyzed C–H activation and cyclization of benzamides with diazo compounds can produce isocoumarins and α-pyrones. ecust.edu.cn Similarly, cobalt-catalyzed oxidative cyclization of benzamides with maleimides yields isoindolone spirosuccinimides. nih.gov Palladium catalysis can be used for the cyclization-carbonylation of 2-alkynyl primary benzamides to form methyl 3-substituted 1-methoxyisoquinoline-4-carboxylates. acs.org
| Catalyst/Reagent | Reactants | Product | Reference |
| AIBN/CuI | Methacryloyl benzamides, Perfluoroalkyl iodides | Perfluorinated/Cyanated Isoquinolinediones | rsc.org |
| [Cp*RhCl2]2 | Benzamides, Diazo compounds | Isocoumarins, α-Pyrones | ecust.edu.cn |
| Co(OAc)2·4H2O | Substituted benzamides, Maleimides | Isoindolone spirosuccinimides | nih.gov |
| Palladium Catalyst | 2-Alkynyl primary benzamides | Methyl 3-substituted 1-methoxyisoquinoline-4-carboxylates | acs.org |
The synthesis of this compound and its derivatives often starts from commercially available and relatively simple precursors. For example, the synthesis of 3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide (AH-7921) begins with cyclohexanone, potassium cyanide, and dimethylamine (B145610) hydrochloride. drugsandalcohol.ieresearchgate.net The resulting α-aminonitrile is then reduced and subsequently acylated with 3,4-dichlorobenzoyl chloride. drugsandalcohol.ieresearchgate.net
Similarly, the synthesis of certain Wip1 phosphatase inhibitors utilizes commercially available methyl 4-amino-3-iodobenzoate as a starting point. nih.gov The synthesis of novel benzothiazole (B30560) derivatives also commences from readily available materials like 1,4-benzoquinone (B44022) and cysteine methyl/ethyl ester hydrochloride. semanticscholar.org
Cyclization Reactions in the Formation of Benzamide (B126) Analogues
Advanced Synthetic Approaches for Functionalized this compound Derivatives
To create more complex and potentially more active derivatives, advanced synthetic strategies are employed.
The synthesis of functionalized this compound derivatives often requires multi-step reaction sequences. For instance, the synthesis of a series of benzamide-based Kv1.3 inhibitors involved a multi-step process starting from the protection of a ketone, followed by reduction of a nitrile to a primary amine, acylation, and finally deprotection of the ketone. srce.hr
Another example is the synthesis of Wip1 phosphatase inhibitors, which can involve a Negishi coupling reaction, followed by reductive amination, and then amide bond formation. nih.gov The synthesis of certain P2X7 antagonists also involves a multi-step sequence, including the conversion of a carboxylic acid to an acid chloride, followed by further reactions to build the final complex molecule. nih.gov The synthesis of 2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]benzamide also involves multiple steps starting from readily available materials.
The introduction of chirality into this compound derivatives is crucial for studying their interaction with biological targets. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. ethz.ch This can be achieved through various methods, including the use of chiral starting materials (chiral pool), resolution of enantiomers, or the use of chiral auxiliaries or catalysts. ethz.ch
For example, a visible-light-enabled photoredox catalysis has been developed for the [4 + 2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones, leading to highly functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivities. rsc.org Asymmetric versions of this reaction have been explored using a chiral phosphoric acid, achieving moderate to good enantioselectivity. rsc.org
The synthesis of chiral β-carbonyl selenides with an o-amido function substituted with chiral alkyl groups has also been reported, creating enantiomeric and diastereomeric pairs for biological evaluation. nih.gov
| Method | Approach | Outcome | Reference |
| Asymmetric [4+2] Cycloaddition | Photoredox catalysis with chiral phosphoric acid | Functionalized cyclohexylamine derivatives with moderate to good enantioselectivity | rsc.org |
| Chiral Amine Auxiliary | Reaction of β-keto ester with a chiral amine | Chiral α-SCF3 substituted β-ketoesters | mdpi.com |
| Chiral Alkyl Group Incorporation | Synthesis of o-amido phenyl β-carbonyl selenides with chiral alkyl groups | Enantiomeric and diastereomeric pairs of chiral selenides | nih.gov |
Metal-Free and One-Pot Synthetic Methods
Several metal-free strategies are applicable for the direct amidation of carboxylic acids with amines. One approach employs borate (B1201080) esters, such as B(OCH₂CF₃)₃, which can facilitate the reaction between a carboxylic acid and an amine under mild conditions, often open to the air in a solvent like acetonitrile. nih.gov Another notable metal-free method involves the use of propylphosphonic anhydride (B1165640) (T3P®) as a promoter. This reagent can be used for the direct formation of amides from carboxylic acids and, in some variations, can utilize N,N-dialkylformamides as the amine source. bohrium.comwalshmedicalmedia.com The reaction proceeds efficiently, often at elevated temperatures, and is compatible with a wide array of functional groups. walshmedicalmedia.com Graphene oxide has also been investigated as a metal-free carbocatalyst for direct amidation under solvent-free conditions, highlighting the move towards novel and sustainable catalytic systems. researchgate.net
One-pot syntheses offer significant advantages by combining multiple reaction steps into a single procedure without isolating intermediates. A notable one-pot, metal-free protocol allows for the conversion of nitroarenes directly into N-aryl amides. This method uses trichlorosilane (B8805176) for the in-situ reduction of a nitro group to an amine, which then reacts with an anhydride to form the final amide product. nih.govnih.gov While this specific example yields N-aryl amides, the principle of one-pot reduction and acylation is a powerful strategy. Another one-pot approach enables the transformation of alcohols directly into amines, which can then be acylated. For instance, an alcohol can be converted to an azide (B81097) and subsequently reduced to a primary amine in a single pot, ready for reaction with a carboxylic acid or its derivative. asianpubs.org
These modern synthetic strategies provide versatile and more sustainable alternatives to traditional methods for preparing this compound and its derivatives.
Strategic Derivatization of the this compound Scaffold
The this compound core structure serves as a versatile template for chemical modification. By strategically altering different parts of the molecule—the benzene (B151609) ring, the cyclohexylmethyl moiety, or by introducing heterocyclic systems—researchers can systematically explore the chemical space and develop derivatives with tailored properties.
Chemical Modifications on the Benzene Ring
The benzene ring of the this compound scaffold is a prime target for modification, allowing for the introduction of various substituents to modulate the electronic and steric properties of the molecule. Standard electrophilic aromatic substitution reactions can be employed to introduce a range of functional groups.
For example, chloro-substituted derivatives, such as 4-chloro-N-(cyclohexylmethyl)benzamide, are commonly synthesized. The synthesis typically involves the reaction of cyclohexanemethanamine with the corresponding substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride). Similarly, nitro groups can be introduced, leading to compounds like N-(cyclohexylmethyl)-4-nitrobenzamide. dntb.gov.uaresearchgate.net The presence of a nitro group can significantly alter the molecule's electronic profile and can also serve as a handle for further chemical transformations, such as reduction to an amino group. Other substitutions, including methoxy (B1213986) groups, have also been explored to create derivatives like N-(cyclohexylmethyl)-4-methoxybenzamide.
The synthesis of these derivatives often follows the classical Schotten-Baumann reaction conditions or uses coupling agents to facilitate the amide bond formation between the substituted benzoic acid and cyclohexanemethanamine. The choice of substituent can have a significant impact on the biological profile of the resulting compound. For instance, studies on related N-substituted benzamides have shown that the presence of a chlorine atom or a nitro group can decrease antiproliferative activity in certain cancer cell lines. nih.gov
Table 1: Examples of Benzene Ring-Modified this compound Derivatives
| Substituent on Benzene Ring | Compound Name | Representative Synthesis |
|---|---|---|
| 4-Chloro | 4-Chloro-N-(cyclohexylmethyl)benzamide | Reaction of 4-chlorobenzoyl chloride with cyclohexanemethanamine. |
| 4-Nitro | N-(Cyclohexylmethyl)-4-nitrobenzamide | Reaction of 4-nitrobenzoyl chloride with cyclohexanemethanamine. dntb.gov.uaresearchgate.net |
Structural Diversification of the Cyclohexylmethyl Moiety
Altering the cyclohexylmethyl portion of the scaffold provides another avenue for creating structural diversity. Modifications can range from introducing substituents on the cyclohexane (B81311) ring to replacing the entire cycloalkylmethyl group with other alkyl or arylmethyl moieties.
Research has been conducted on the synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides, where alkyl groups such as ethyl or tert-butyl are appended to the cyclohexane ring. walshmedicalmedia.comnih.gov These compounds were synthesized and evaluated for potential biological activities. nih.gov The synthetic route typically involves starting with the appropriately substituted cyclohexylamine or cyclohexanemethanamine. For instance, N-[4-(tert-butyl)cyclohexyl]-substituted benzamides are prepared from 4-(tert-butyl)cyclohexylamine and a substituted benzoyl chloride. walshmedicalmedia.com
Furthermore, the entire cyclohexylmethyl group can be replaced to explore the impact of different lipophilic or sterically diverse groups. This includes the synthesis of N-benzylbenzamides and their derivatives, where the cyclohexyl ring is replaced by a phenyl ring. rsc.org These analogs, such as N-(4-chlorobenzyl)benzamide and N-(4-methoxybenzyl)benzamide, are often prepared through the reaction of the corresponding benzylamine (B48309) with benzoyl chloride. rsc.org Modifications are not limited to cyclic systems; various N-alkyl and N-aryl benzamides have been synthesized to probe structure-activity relationships. nih.gov
Table 2: Examples of Derivatives with Modified Cyclohexylmethyl Moiety
| Moiety replacing Cyclohexylmethyl | Derivative Example | Key Feature |
|---|---|---|
| 4-(tert-Butyl)cyclohexyl | N-[4-(tert-butyl)cyclohexyl]benzamide | Introduction of a bulky alkyl group on the cyclohexane ring. walshmedicalmedia.comnih.gov |
| 4-(Ethyl)cyclohexyl | N-[4-(ethyl)cyclohexyl]benzamide | Introduction of a smaller alkyl group on the cyclohexane ring. walshmedicalmedia.comnih.gov |
| Benzyl (B1604629) | N-Benzylbenzamide | Replacement of the cyclohexyl ring with a phenyl ring. rsc.org |
Introduction of Heterocyclic Moieties onto the Benzamide Backbone
Incorporating heterocyclic rings into the this compound structure is a key strategy in medicinal chemistry to enhance properties such as solubility, metabolic stability, and receptor interaction. Heterocycles can be introduced by replacing either the benzene ring or by modifying the amine component.
One approach is to replace the benzoyl group with a heteroaroyl group. For example, N-(cyclohexylmethyl)picolinamide and N-(cyclohexylmethyl)nicotinamide are derivatives where the benzene ring is replaced by a pyridine (B92270) ring. nih.govgoogle.comchemdiv.com The synthesis of these compounds generally involves the acylation of cyclohexanemethanamine with the appropriate heterocyclic acid chloride or by using a suitable coupling agent with the heterocyclic carboxylic acid. For instance, N-cyclohexyl-6-(piperidin-1-yl)picolinamide was synthesized by reacting 6-bromopicolinic acid with cyclohexylamine, followed by substitution of the bromine with piperidine. nih.govgoogle.com
Conversely, the cyclohexylmethylamine portion can be replaced with a heterocycle-containing amine. A prominent example is the synthesis of N-(2-pyridylmethyl)benzamide, where the cyclohexyl group is substituted by a pyridine ring. bohrium.comprepchem.com These are typically prepared by reacting benzoyl chloride with the corresponding aminomethyl-heterocycle, such as 2-(aminomethyl)pyridine. This strategy allows for the introduction of a basic nitrogen atom, which can be crucial for forming salt derivatives and interacting with biological targets. Extensive research has been performed on N-(pyridylmethyl)benzamides and related structures, including their use as intermediates for more complex molecules. bohrium.com
Table 3: Examples of Derivatives with Heterocyclic Moieties
| Position of Heterocycle | Heterocycle | Compound Example |
|---|---|---|
| Replacing Benzoyl Group | Pyridine (Picolinoyl) | N-Cyclohexylpicolinamide nih.gov |
| Replacing Benzoyl Group | Pyridine (Nicotinoyl) | N-(Cyclohexylmethyl)nicotinamide google.comchemdiv.com |
| Replacing Cyclohexyl Group | Pyridine | N-(2-Pyridylmethyl)benzamide prepchem.com |
| Attached to Benzoyl Group | Benzimidazole (B57391) | N-(1H-benzo[d]imidazol-2-yl)benzamide derivatives beilstein-journals.org |
Biological Activity and Pharmacological Investigations of N Cyclohexylmethyl Benzamide Analogues Preclinical Focus
Receptor Modulation Studies
The N-(cyclohexylmethyl)benzamide scaffold has been a focal point in the development of antagonists for the purinergic P2X7 receptor, an ATP-gated ion channel implicated in inflammation and neuroinflammation. researchgate.netfrontiersin.orgfrontiersin.org
The journey towards potent P2X7 receptor antagonists has involved extensive research, with high-throughput screening (HTS) playing a pivotal role. An HTS campaign identified that simple N-(cyclohexylmethyl)benzamides functioned as weak P2X7 antagonists. nih.gov Specifically, Janssen utilized an HTS approach that identified the this compound structure as a viable scaffold for developing P2X7 receptor antagonists. researchgate.net This initial finding, though demonstrating only modest activity, served as the foundation for extensive medicinal chemistry efforts to optimize the scaffold's potency and pharmacological properties. nih.gov The cyclohexylmethyl group was identified as a key lipophilic moiety for interacting with a hydrophobic pocket of the receptor's binding site. researchgate.net
Following their identification, this compound analogues underwent rigorous in vitro evaluation to determine their potency and selectivity across various species. These assessments are crucial as significant species differences in antagonist potency at P2X7 receptors have been observed. nih.gov For instance, some compounds show 20- to 500-fold higher potency for human P2X7 receptors compared to mouse receptors. nih.gov
Medicinal chemistry efforts evolving from the initial HTS hits led to the development of highly potent antagonists. nih.gov For example, compounds such as JNJ-55308942 demonstrated strong inhibition of both human P2X7R (IC50 = 10 nM) and rat P2X7R (IC50 = 15 nM) in a calcium flux assay. korea.ac.kr Another potent analogue, JNJ-42253432, showed IC50 values of 20 nM and 16 nM against human and rat P2X7R, respectively. korea.ac.kr Structural modifications, such as replacing the adamantane (B196018) ring with an aryl-cyclohexyl moiety, have also yielded potent antagonists. nih.gov One such analogue, 2-chloro-N-[1-(3-(nitrooxymethyl)phenyl)cyclohexyl)methyl]benzamide, exhibited an IC50 value of 0.39 μM against the human P2X7 receptor expressed in Xenopus laevis oocytes. nih.gov
The table below summarizes the in vitro potency of selected this compound analogues and related compounds at P2X7 receptors.
| Compound | Species/Cell Line | Assay Type | Potency (IC₅₀) | Reference |
| JNJ-55308942 | Human P2X7R | Ca²⁺ Flux | 10 nM | korea.ac.kr |
| Rat P2X7R | Ca²⁺ Flux | 15 nM | korea.ac.kr | |
| JNJ-42253432 | Human P2X7R | Ca²⁺ Flux | 20 nM | korea.ac.kr |
| Rat P2X7R | Ca²⁺ Flux | 16 nM | korea.ac.kr | |
| 2-chloro-N-[1-(3-(nitrooxymethyl)phenyl)cyclohexyl)methyl]benzamide (56) | Human P2X7R (in Xenopus oocytes) | Two-electrode voltage clamp | 0.39 µM | nih.gov |
| Compound 7 | Human, Rat, Mouse | Not specified | High Potency | nih.gov |
| Compound 8 | Human, Rat, Mouse | Not specified | High Potency | nih.gov |
This table is interactive. Click on the headers to sort the data.
It is important to note that assay conditions, such as temperature and buffer composition, can significantly influence the measured IC50 values for P2X7 antagonists. nih.gov
To confirm that in vitro potency translates to in vivo target engagement, centrally penetrant P2X7 antagonists derived from the benzamide (B126) scaffold have been studied in animal models. nih.gov These studies measure the degree to which a compound binds to and occupies its target receptor in the brain. nih.gov Both in vivo and ex vivo methods are used, though it is recognized that ex vivo measurements can sometimes underestimate occupancy due to the drug dissociating from the receptor during tissue processing. rotman-baycrest.on.ca
Two novel, brain-penetrating P2X7 antagonists, referred to as compound 7 and compound 8, demonstrated high brain concentrations and robust receptor occupancy in rats. nih.gov For compound 7, a single subcutaneous dose of 30 mg/kg resulted in high P2X7 receptor occupancy, with over 50% occupancy sustained for two hours, as measured by ex vivo autoradiography. nih.gov Similarly, compound 8 showed significant, dose-dependent receptor occupancy in the rat brain. nih.gov The development of radioligand binding assays for native tissue has been crucial for these ex vivo occupancy studies, providing an important biomarker in preclinical research. nih.gov Such studies have confirmed that orally dosed P2X7 antagonists can achieve concentration-dependent occupancy of the receptor in the rat cortex. nih.gov
In addition to their activity at P2X7 receptors, certain this compound analogues have been investigated for their effects on opioid receptors. The most prominent example is AH-7921 (3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide), a structurally atypical synthetic opioid developed in the 1970s. mdpi.comeuropa.eudrugsandalcohol.ie
Pharmacological studies have established that AH-7921 acts as a morphine-like analgesic, primarily through its activity as a µ-opioid (MOP) receptor agonist. europa.euspringermedizin.de It also demonstrates some action on the κ-opioid (KOP) receptor, but to a lesser extent, showing moderate selectivity toward the µ-opioid receptor. europa.euwebpoisoncontrol.org In various animal models, the analgesic potency of AH-7921 was found to be comparable to or greater than that of morphine. europa.eudrugsandalcohol.ie
The AH-7921 benzamide scaffold has been used as a template for developing further analogues with tailored affinities for opioid receptors, including for applications in positron emission tomography (PET) imaging. acs.org A series of these analogues were tested for their binding affinity (Ki) and functional potency (EC50) at human opioid receptors.
The table below presents pharmacological data for AH-7921 and a selection of its fluoro-substituted analogues. acs.org
| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Reference |
| AH-7921 (3a) | µ (MOP) | 1.6 | 13 | acs.org |
| δ (DOP) | 120 | 1100 | acs.org | |
| κ (KOP) | 26 | 130 | acs.org | |
| Compound 3b | µ (MOP) | 2.5 | 32 | acs.org |
| δ (DOP) | 160 | >10000 | acs.org | |
| κ (KOP) | 130 | 2500 | acs.org | |
| Compound 3e | µ (MOP) | 1.1 | 12 | acs.org |
| δ (DOP) | 130 | 3800 | acs.org | |
| κ (KOP) | 110 | 1100 | acs.org |
This table is interactive. Click on the headers to sort the data.
These preclinical investigations highlight the dual pharmacological potential of the this compound scaffold, serving as a template for both P2X7 receptor antagonists and µ-opioid receptor agonists.
Opioid Receptor Agonism (e.g., AH-7921 Derivative)
Exploration of κ-Opioid (KOP) Receptor Activity
This compound analogues have been investigated for their interaction with opioid receptors, particularly the kappa-opioid receptor (KOPR). The KOPR system is a target for developing treatments for substance abuse, as KOPR agonists can block the rewarding effects of psychostimulants. nih.gov
Research has focused on developing selective and short-acting KOPR antagonists. LY2444296, an analogue of LY2456302, is a selective short-acting KOPR antagonist with a Ki value of approximately 1 nM. nih.gov It demonstrates selectivity for KOPR over mu (μ) and delta (δ) opioid receptors with ratios of about 60 and 350, respectively. nih.gov Another short-acting KOPR antagonist, zyklophin, has a Ki of 30 nM for KOPR and shows high selectivity over μ and δ receptors. nih.gov
Some benzamide derivatives, such as BPHA, MCBPHA, and MCPPHA, are G-protein-biased KOPR agonists. nih.gov These compounds stimulate the release of prolactin, which is consistent with G-protein signaling. nih.gov However, MCBPHA and MCPPHA, unlike BPHA, induce rotarod incoordination, suggesting a requirement for intact KOPR/β-arrestin-2 coupling for this effect. nih.gov
The 3,4-dichloro-N-(1-(dimethylamino)cyclohexyl)methyl benzamide scaffold has been studied for developing PET radiotracers. acs.org Analogues based on this scaffold, like AH-7921, have been designed to be MOR-selective. acs.org
Akuammicine (B1666747), an indole (B1671886) alkaloid, is a selective KOPR agonist. chemrxiv.org Semisynthetic derivatives of akuammicine have been created to explore structure-activity relationships, leading to compounds with enhanced KOPR potency. chemrxiv.org
Table 1: Preclinical Data on κ-Opioid Receptor Activity of this compound Analogues and Related Compounds
| Compound/Analogue | Receptor Target | Activity | Key Findings |
| LY2444296 | KOPR | Antagonist | Selective and short-acting with a Ki of ~1 nM. nih.gov |
| Zyklophin | KOPR | Antagonist | Short-acting with a Ki of 30 nM. nih.gov |
| BPHA, MCBPHA, MCPPHA | KOPR | G-protein-biased agonists | Stimulate prolactin release. nih.gov |
| AH-7921 based analogues | MOR | Agonist | Developed as potential PET radiotracers. acs.org |
| Akuammicine derivatives | KOPR | Agonist | Show enhanced potency at the KOPR. chemrxiv.org |
HIV-1 Integrase Inhibition
The this compound scaffold has been explored for its potential to inhibit HIV-1 integrase (IN), a critical enzyme for viral replication. acs.orgplos.orgnih.gov The compound N-(cyclohexylmethyl)-2,3-dihydroxy-5-(piperidin-1-ylsulfonyl)benzamide (referred to as 5u in some studies) has been identified as an inhibitor of the interaction between HIV-1 integrase and the lens epithelium-derived growth factor (LEDGF/p75). acs.orgnih.govresearchgate.net This compound demonstrated an IC50 value of 8 µM for this inhibition. acs.orgnih.govresearchgate.net
Further studies showed that this compound also inhibits the strand transfer activity of HIV-1 integrase with an IC50 of 19 µM. plos.org Molecular modeling suggests that its mechanism of action may involve the chelation of divalent metal ions within the active site of the integrase. acs.orgnih.govresearchgate.net This chelation mechanism is a common feature of many potent HIV-1 IN inhibitors. nih.gov
The 2,3-dihydroxybenzamide (B143552) scaffold, derived from merging salicylate (B1505791) and catechol pharmacophores, was identified as a potent inhibitor of the strand transfer reaction. nih.gov Structural modifications to this scaffold, such as the addition of a piperidin-1-ylsulfonyl group, were found to be beneficial for its activity. nih.gov
Table 2: HIV-1 Integrase Inhibition by this compound Analogues
| Compound | Target | IC50 | Key Findings |
| N-(cyclohexylmethyl)-2,3-dihydroxy-5-(piperidin-1-ylsulfonyl)benzamide (5u) | IN-LEDGF/p75 interaction | 8 µM acs.orgnih.govresearchgate.net | Also inhibits strand transfer with an IC50 of 19 µM. plos.org |
| 2,3-dihydroxybenzamide (5a) | Strand Transfer Reaction | - | Identified as a new scaffold for efficient inhibition. nih.gov |
Human NTPDase (h-NTPDase) Inhibition Profiles
Analogues of this compound, specifically sulfamoyl-benzamides, have been synthesized and evaluated as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). nih.gov These enzymes are involved in various physiological and pathological processes. nih.govmedchemexpress.com
Several compounds have shown potent and selective inhibition of different h-NTPDase isoforms. For instance, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) is the most potent inhibitor of h-NTPDase1, with an IC50 value of 2.88 ± 0.13 μM. nih.gov It also potently inhibits h-NTPDase3 with an IC50 of 0.72 ± 0.11 μM. nih.gov
Other compounds like N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f), 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j), and 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide (4d) have demonstrated sub-micromolar inhibition of h-NTPDase2. nih.gov The most potent and selective inhibitor for h-NTPDase8 is 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d), with an IC50 of 0.28 ± 0.07 μM. nih.gov
Table 3: Inhibition of h-NTPDase Isoforms by Benzamide Derivatives
| Compound | Target Isoform | IC50 (μM) |
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase1 | 2.88 ± 0.13 nih.gov |
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase3 | 0.72 ± 0.11 nih.gov |
| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f) | h-NTPDase2 | Sub-micromolar nih.gov |
| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j) | h-NTPDase2 | Sub-micromolar nih.gov |
| 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide (4d) | h-NTPDase2 | Sub-micromolar nih.gov |
| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) | h-NTPDase8 | 0.28 ± 0.07 nih.gov |
Dopamine (B1211576) D2 Receptor Antagonism by Structurally Related Arylcarboxamides
Arylcarboxamide derivatives structurally related to this compound have been investigated as antagonists for dopamine receptors, particularly the D2 and D3 subtypes. acs.org The development of selective D3 receptor antagonists is of interest for treating substance abuse and neuropsychiatric disorders. acs.org
A series of acylaminobutylpiperazines incorporating aza-aromatic units were synthesized and evaluated for their binding and functional activities at D3 and D2 receptors. acs.org These compounds generally did not show significant intrinsic efficacy at either receptor in a mitogenesis assay, indicating their antagonist nature. acs.org The use of heteroaryl functionalities like 2-indolyl- and 2-benzofuranyl as tail groups has been shown to produce ligands with selectivity for D3 over D2 receptors. acs.org
A novel series of 1,2,4-triazol-3-yl-azabicyclo[3.1.0]hexanes has been reported to have high affinity and selectivity for the D3 receptor. acs.org Members of this series demonstrated high in vitro potency for antagonism at the D3 receptor and showed efficacy in animal models of drug addiction. acs.org
Cannabinoid CB2 Receptor Agonism (e.g., YX-2102)
A pyrano[2,3-b]pyridine derivative, YX-2102, which can be considered a structural analogue in the broader class of cyclic compounds with amide-like linkers, has been identified as a novel cannabinoid receptor 2 (CB2) agonist. bioworld.comresearchgate.net YX-2102 binds to the CB2 receptor with a high affinity, exhibiting a Ki value of 0.35 µM. bioworld.com
Preclinical studies have demonstrated that YX-2102 has potential therapeutic effects in models of pulmonary fibrosis. bioworld.comresearchgate.net In vivo, it was shown to attenuate bleomycin-induced pulmonary fibrosis in rats by reducing lung injury, inflammation, and fibrosis. bioworld.com The mechanism of action involves the inhibition of pro-inflammatory M1 macrophage polarization and an increase in anti-inflammatory M2 macrophages. bioworld.comresearchgate.net Furthermore, YX-2102 up-regulates CB2 receptor expression in alveolar epithelial cells and inhibits the epithelial-to-mesenchymal transition (EMT) induced by TGF-β1 through a CB2 receptor-dependent pathway. bioworld.com
Table 4: Preclinical Data for CB2 Receptor Agonist YX-2102
| Compound | Receptor Target | Binding Affinity (Ki) | Key Preclinical Findings |
| YX-2102 | CB2 | 0.35 µM bioworld.com | Attenuates pulmonary fibrosis, inhibits inflammation, and modulates macrophage polarization in rat models. bioworld.comresearchgate.net |
G-Protein Coupled Receptor (GPCR) Interactions
The this compound scaffold has been identified as a versatile structure for interacting with various G-protein coupled receptors (GPCRs). GPCRs constitute a large family of receptors that are common drug targets. biorxiv.orgnih.gov
Through high-throughput screening, the this compound scaffold was used to develop P2X7 receptor antagonists. researchgate.net The cyclohexylmethyl moiety of these compounds interacts with a hydrophobic pocket in the binding site of the P2X7 receptor. researchgate.net
The benzamide scaffold is also central to the development of opioid receptor modulators. acs.org As discussed previously, analogues have been designed as selective agonists for the μ-opioid receptor (MOR) and as biased agonists for the κ-opioid receptor (KOPR). nih.govacs.org The interaction of these ligands with their respective GPCRs can trigger downstream signaling cascades, such as the dissociation of G-protein subunits and modulation of ion channels. biorxiv.org
Furthermore, arylcarboxamides have been extensively studied as ligands for dopamine D2 and D3 receptors, which are also GPCRs. acs.org The selectivity between these subtypes is often governed by specific structural features of the arylcarboxamide derivatives. acs.org
Enzyme Inhibition Profiles
Derivatives of this compound have been shown to inhibit various enzymes, a property that is central to their therapeutic potential.
HIV-1 Integrase: As detailed in section 3.1.3, specific dihydroxybenzamide analogues of this compound are inhibitors of HIV-1 integrase, acting through metal chelation in the enzyme's active site. acs.orgnih.govresearchgate.net
Human NTPDases: Sulfamoyl-benzamide derivatives are effective and often selective inhibitors of different isoforms of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), as covered in section 3.1.4. nih.gov
Histone Deacetylases (HDACs): Benzamide-based compounds, such as entinostat (B1683978) (MS-275), are known class I selective histone deacetylase inhibitors. nih.gov Research into N-(2-aminophenyl) benzamide derivatives has identified compounds with potent inhibitory activity against HDAC enzymes. nih.gov For example, compound 7j from one study showed significant inhibition of HDAC enzymes and corresponding antiproliferative activity in breast cancer cell lines. nih.gov
Glycine (B1666218) Transporter-1 (GlyT-1): A series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide derivatives have been developed as potent inhibitors of glycine transporter-1 (GlyT-1). researchgate.net Optimization of this series led to the identification of a GlyT-1 inhibitor that demonstrated in vivo activity in a rodent model. researchgate.net
Non-Specific Enzyme Inhibition by Benzamide Derivatives
Benzamide derivatives have been identified as modulators of various enzymatic targets, a characteristic that underpins many of their pharmacological effects. Research has demonstrated their ability to inhibit a range of enzymes critical to cellular processes and disease progression.
One area of investigation involves the inhibition of IMP dehydrogenase (IMPDH), the rate-limiting enzyme in the synthesis of guanine (B1146940) nucleotides. nih.gov Benzamide riboside, a synthesized analogue, is metabolized into its NAD analogue (BAD), which then acts as an inhibitor of IMPDH. nih.gov Studies indicate that analogues of benzamide riboside may be more selective for the type II isoform of IMPDH, which is more prevalent in highly proliferating cancer cells. nih.gov
Histone deacetylases (HDACs) are another significant target for benzamide derivatives. HDACs are crucial in epigenetic regulation, and their inhibition can lead to the growth arrest or apoptosis of tumor cells. wiley.com A series of fluorinated N-(2-aminophenyl)benzamide derivatives were synthesized and shown to be potent HDAC inhibitors with significant antitumor activity in human cancer cell lines. wiley.com Similarly, indole-containing benzamide derivatives have demonstrated more potent inhibitory activity against HDAC1 compared to the established drug chidamide. thieme-connect.com
Further research has identified benzamide derivatives as inhibitors of other key enzymes. A series of benzamide tryptamine (B22526) derivatives were designed as novel inhibitors of eukaryotic elongation factor 2 kinase (eEF2K), a promising target in cancer therapy due to its high expression in tumor tissues. researchgate.net Additionally, N-benzyl benzamide derivatives have been developed as highly selective, sub-nanomolar inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. acs.org The ability of the benzamide scaffold to be adapted to target a diverse set of enzymes highlights its importance in drug discovery.
Broader Preclinical Therapeutic Area Investigations
Beyond specific enzyme targets, this compound analogues and related compounds have been evaluated in broader preclinical models for various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
The anti-inflammatory properties of benzamide derivatives have been a significant focus of preclinical research. Studies have synthesized and evaluated series of N-[4-(alkyl)cyclohexyl]-substituted benzamides, demonstrating their potential as anti-inflammatory agents. nih.gov The core benzamide structure is recognized for its role in compounds with a wide range of pharmacological effects, including anti-inflammatory action. nanobioletters.com
One mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory cascade. N-Pyrazolyl benzamide derivatives have shown significant anti-inflammatory activity, with some compounds being more effective than the standard drug ibuprofen (B1674241) in preclinical models. researchgate.net Docking studies suggest these compounds bind effectively to the active site of human COX-2. researchgate.net Similarly, newly synthesized benzimidazole (B57391) derivatives demonstrated noteworthy anti-inflammatory potential in both in vitro and in vivo assays, with activity comparable to diclofenac (B195802) sodium in a carrageenan-induced mice paw edema model. nih.gov
The this compound scaffold has also been utilized as a starting point for developing antagonists of the P2X7 receptor, which is implicated in neuro-inflammatory processes. researchgate.net This highlights the versatility of the scaffold in targeting different pathways involved in inflammation.
Table 1: Selected Preclinical Anti-inflammatory Activity of Benzamide Derivatives
| Compound Class | Model/Target | Key Findings | Reference |
|---|---|---|---|
| N-Pyrazolyl Benzamide Derivatives | Carrageenan-induced paw edema / COX-2 | Compounds 3d (84.09%) and 3g (79.54%) showed significant paw edema protection compared to ibuprofen (65.90%). | researchgate.net |
| Benzimidazole Derivatives | Carrageenan-induced mice paw edema | Showed anti-inflammatory effect comparable to diclofenac sodium. | nih.gov |
| Palmitoyl Benzamides | Carrageenan-induced paw edema | o-palmitoylamino N-carboxyethyl benzamide produced 43.8% edema inhibition at 50 mg/kg. | bioline.org.br |
| 1,4-dihydropyridine hybrid benzamide derivatives | Acetic acid-induced writhing | Compound 2c showed excellent analgesic activity (81.35% at 5mg/kg), which is often linked to anti-inflammatory pathways. | nih.gov |
Benzamide derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities. nanobioletters.com The structural versatility of amides allows for the development of potent agents against various pathogens. nanobioletters.com For instance, certain N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been tested against fungi such as Fusarium oxysporum and Saccharomyces cerevisiae, showing MIC values ranging from 0.3 to 5.0 mg/mL. mdpi.com
N-pyrazolyl benzamide derivatives have been noted for their strong antibacterial activity against both gram-positive and gram-negative bacteria, with some compounds achieving MIC values as low as 0.5 µg/ml. researchgate.net Further studies have shown that pyrrolyl benzamide derivatives are active against Mycobacterium tuberculosis, Staphylococcus aureus, and Escherichia coli. mdpi.com Specifically, N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide and related compounds showed high activity against M. tuberculosis with an MIC value of 3.125 μg/mL. mdpi.com
The antimicrobial potential extends to periodontal pathogens, where heterocyclic derivatives of benzamidine (B55565) were evaluated for their inhibitory effects against Porphyromonas gingivalis and E. coli. mdpi.com
A critical area of research is the efficacy of new compounds against drug-resistant bacteria. Benzamide analogues have shown promise in this domain. A series of 2-benzylidene-3-oxobutanamide derivatives exhibited very good in vitro antibacterial activity against WHO priority drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii (MDR-AB). nih.gov
Similarly, N-pyrazolyl benzamide derivatives have been tested against resistant species, including MRSA and vancomycin-resistant Staphylococcus aureus (VRSA). researchgate.net FtsZ, an essential bacterial cell division protein, has emerged as a key target for novel antibiotics. Benzodioxane–benzamide inhibitors have been identified that target FtsZ in Streptococcus pneumoniae, demonstrating bactericidal activity with MICs ranging from 25 to 80 µg/mL. nih.gov The benzamide PC190723 is another FtsZ inhibitor with potent activity against both M. tuberculosis and S. aureus. researchgate.net
Table 2: Antibacterial Activity of Selected Benzamide Derivatives
| Compound/Class | Target Organism(s) | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound 5a (a benzamide derivative) | B. subtilis | 6.25 | nanobioletters.com |
| Compound 5a (a benzamide derivative) | E. coli | 3.12 | nanobioletters.com |
| N-Pyrazolyl Benzamides | Gram-positive & Gram-negative bacteria | As low as 0.5 | researchgate.net |
| Pyrrolyl Benzamide Derivatives | M. tuberculosis H37Rv | 3.125 | mdpi.com |
| Pyrrolyl Benzamide Derivatives | S. aureus | 3.12 - 12.5 | mdpi.com |
| Benzodioxane–benzamides | S. pneumoniae | 25 - 80 | nih.gov |
The anticancer potential of benzamide derivatives is an area of intense investigation, with research revealing multiple mechanisms of action. A study on newly synthesized benzamide derivatives found that one compound, BJ-13, exhibited potent antiproliferative activity across several cancer cell lines, with a particularly strong effect in gastric cancer cells. nih.gov The mechanism was determined to be the induction of significant reactive oxygen species (ROS) accumulation, which leads to the collapse of the mitochondrial membrane potential and subsequent caspase-dependent apoptosis. nih.gov
As previously mentioned, inhibition of enzymes like HDACs and eEF2K by benzamide derivatives contributes significantly to their anticancer effects. wiley.comresearchgate.net For example, N-(2-aminophenyl)benzamide derivatives that inhibit HDACs showed high antitumor efficacy in human colon cancer (HCT-116), breast cancer (MCF-7), and lung cancer (A549) cell lines, as well as in an HCT-116 xenograft mouse model. wiley.com
Other novel mechanisms have been uncovered. N-(anthracen-9-ylmethyl) benzamide derivatives were identified as inhibitors of ZNF207, a protein implicated in glioma. acs.org The lead compound from this series, C16, hindered tumorigenesis and migration and promoted apoptosis in vitro, while also showing the ability to cross the blood-brain barrier and exert potent efficacy in both subcutaneous and orthotopic glioma tumor models. acs.org Furthermore, other benzamide derivatives have been optimized as tubulin inhibitors that target the colchicine (B1669291) binding site. acs.org One such compound, 48, inhibited tubulin polymerization, induced mitotic blockade, and showed significant antiproliferative activities, including overcoming drug resistance in a paclitaxel-resistant A549 xenograft model. acs.org
Autophagy is a cellular recycling process that cancer cells can exploit to survive the stress induced by chemotherapy, often leading to drug resistance. researchgate.net Inhibiting this protective autophagy is a promising strategy to enhance the efficacy of conventional anticancer drugs.
A novel series of 5-amino-2-ether-benzamide derivatives were synthesized and evaluated as potential autophagy inhibitors. mdpi.comnih.gov Within this series, the compound N-(cyclohexylmethyl)-5-(((cyclohexylmethyl) amino) methyl)-2((4(trifluoromethyl) benzyl) oxy) benzamide (referred to as compound 4d) was identified as the most potent. researchgate.netmdpi.com This specific this compound analogue was found to inhibit autophagy by suppressing the fusion of autophagosomes with lysosomes, a critical final step in the autophagy process. researchgate.netresearchgate.net
Crucially, this inhibition of autophagy led to a significant synergistic anti-proliferative effect when combined with the chemotherapy agent vincristine (B1662923) against a vincristine-resistant esophageal cancer cell line (Eca-109/VCR). researchgate.netmdpi.comnih.gov This finding supports the concept that autophagy plays a cytoprotective role in these cancer cells and that its inhibition can re-sensitize them to chemotherapy. nih.gov Computational studies further suggest that this compound may exert its effect by binding with the p62-zz domain, and it was found to be less cytotoxic to normal cells compared to other known p62-zz inhibitors. researchgate.net
Anticancer and Antiproliferative Activities
Cytotoxicity Assessments in Cell Lines
The cytotoxic potential of this compound analogues has been explored in various cancer cell lines. One study synthesized a series of 5-amino-2-ether-benzamide derivatives and identified compound 4d, N-(cyclohexylmethyl)-5-(((cyclohexylmethyl) amino) methyl)-2((4(trifluoromethyl) benzyl) oxy) benzamide, as a potent autophagy inhibitor. nih.gov When combined with the chemotherapy agent vincristine (VCR), this compound showed a significant synergistic anti-proliferative effect against the VCR-resistant esophageal cancer cell line Eca-109/VCR. nih.gov This suggests that the cytotoxic effects of certain microtubule poisons can be enhanced by inhibiting autophagy with specific benzamide derivatives. nih.gov
Another area of investigation involves histone deacetylase (HDAC) inhibitors. Two series of 4-oxoquinazoline-based N-hydroxypropenamides were synthesized and evaluated for their HDAC inhibitory and cytotoxic activities against three human cancer cell lines: SW620 (colon), PC-3 (prostate), and NCI-H23 (lung). nih.gov Within these series, compounds with an N-hydroxypropenamide group at position 7 of the 4-oxoquinazoline skeleton were generally more potent than those with the same group at position 6. nih.gov Notably, N³-benzyl-substituted derivatives demonstrated stronger bioactivity than N³-alkyl-substituted ones. nih.gov
Further research has focused on other structural modifications. For instance, certain oxadiazole derivatives incorporating a fluorophenyl and a sulfamoyl group have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with a significant reduction in cell viability at micromolar concentrations. Additionally, therapeutic compounds with a phenyl core and amide links have been shown to be cytotoxic to stomach, colon, breast, and leukemia cancer cell lines. google.com
The table below summarizes the cytotoxic activity of selected this compound analogues and related compounds in different cancer cell lines.
Table 1: Cytotoxicity of Selected Benzamide Analogues in Cancer Cell Lines
| Compound | Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| N-(cyclohexylmethyl)-5-(((cyclohexylmethyl) amino) methyl)-2((4(trifluoromethyl) benzyl) oxy) benzamide (Compound 4d) | Eca-109/VCR (Esophageal Cancer) | Synergistic anti-proliferative effect with Vincristine. | nih.gov |
| 4-Oxoquinazoline-based N-hydroxypropenamides (e.g., Compounds 10l and 10m) | SW620 (Colon), PC-3 (Prostate), NCI-H23 (Lung) | Potent HDAC inhibition and cytotoxicity, with IC₅₀ values in the submicromolar to low micromolar range. | nih.gov |
| 4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | Breast and Lung Cancer Cells | Significant reduction in cell viability at micromolar concentrations. |
Antiemetic Properties within the Benzamide Class
Substituted benzamides are a well-established class of compounds with significant antiemetic properties. nih.govmedchemexpress.com Their mechanism of action is often linked to their ability to antagonize dopamine D2 receptors and/or act as agonists at serotonin (B10506) 5-HT₄ receptors, which in turn enhances gastrointestinal motility. medchemexpress.com
Preclinical studies have been instrumental in elucidating these properties. For example, a series of new substituted benzamides were synthesized and evaluated for their ability to antagonize cisplatin-induced emesis in dogs and ferrets. nih.gov It was discovered that modifying the 2-methoxy substituent of metoclopramide (B1676508) could reduce dopamine D2 receptor antagonism without diminishing, and in some cases even improving, the antagonism of cisplatin-induced emesis. nih.gov This finding highlights the potential for developing non-dopaminergic antiemetics within the benzamide class. nih.gov
Cinitapride, a benzamide derivative, acts as an agonist of 5-HT₁ and 5-HT₄ receptors and an antagonist of 5-HT₂ receptors, contributing to its antiemetic and prokinetic effects. wikipedia.orgdrugbank.com
Antipsychotic Potential of Benzamide Compounds
The benzamide class of compounds has yielded several effective antipsychotic agents. Their primary mechanism of action is often attributed to the blockade of dopamine D₂ receptors in the brain. nih.gov However, newer research indicates a more complex polypharmacology involving other receptors, such as serotonin receptors. nih.govacs.org
For instance, amisulpride, a substituted benzamide, is used as a racemic mixture. acs.orgresearchgate.net The S-enantiomer exhibits a nearly 40-fold higher affinity for D₂/D₃ receptors, which is believed to mediate its antipsychotic effects. acs.org Conversely, the R-enantiomer shows a greater than 50-fold preference for the 5-HT₇ receptor, which may contribute to antidepressant effects. acs.orgresearchgate.net This suggests that the racemic form of some benzamides is necessary to engage multiple therapeutic targets. acs.org
The development of novel benzamide antipsychotics continues. LB-102, an N-methylated analogue of amisulpride, acts as a D₂/D₃ and 5-HT₇ receptor antagonist. acs.orgmdpi.com Preclinical studies on a series of benzamide derivatives with potent dopamine D₂ and serotonin 5-HT₁ₐ and 5-HT₂ₐ receptor properties have identified promising candidates. nih.gov One such compound, 4k (5-(4-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)butoxy)-N-cyclopropyl-2-fluorobenzamide), demonstrated potent and balanced activities at these receptors and showed efficacy in animal models of schizophrenia by reducing phencyclidine-induced hyperactivity. nih.gov The selective antagonism of dopamine D₂/D₃ receptors is thought to underlie the efficacy of substituted benzamides against the negative symptoms of schizophrenia. nih.gov
Prokinetic Activity (e.g., Cinitapride Derivatives)
The prokinetic activity of benzamide derivatives is primarily mediated through their interaction with serotonin receptors in the gastrointestinal tract. nih.govwur.nl These compounds facilitate the release of acetylcholine (B1216132) from myenteric neurons, thereby promoting gastrointestinal motility. nih.gov
Cinitapride is a notable example of a prokinetic benzamide. wikipedia.orgwur.nl It functions as an agonist at 5-HT₁ and 5-HT₄ receptors and an antagonist at 5-HT₂ receptors. wikipedia.orgdrugbank.com The agonistic activity at 5-HT₄ receptors, which are positively coupled to adenylate cyclase in neurons, is a key mechanism for many prokinetic benzamides. nih.gov Studies have shown that benzamide derivatives like cisapride (B12094), zacopride, and BRL 24924 stimulate cAMP formation, with a rank order of potency indicating their agonistic action on the same receptor as serotonin. nih.gov
The development of more selective 5-HT₄ agonists has been a focus of research to enhance prokinetic efficacy while minimizing off-target effects. nih.gov Mosapride, another benzamide derivative, is a selective 5-HT₄ agonist with minimal affinity for other receptors like 5-HT₁, 5-HT₂, dopamine D₂, or adrenergic receptors. nih.gov This selectivity contributes to its prokinetic action in the gastrointestinal tract. nih.gov The prokinetic effects of these compounds are beneficial in managing conditions associated with delayed gastric emptying and other motility disturbances. wikipedia.orgnih.gov
Structure Activity Relationship Sar Studies of N Cyclohexylmethyl Benzamide Derivatives
Identification of Key Pharmacophoric Elements for Biological Activity
The biological activity of N-(cyclohexylmethyl)benzamide derivatives is underpinned by a constellation of specific structural features, known as pharmacophoric elements, that are crucial for molecular recognition and binding affinity at target receptors. Research into various analogues has consistently highlighted a general pharmacophore model. For instance, studies on dopamine (B1211576) D2 receptor antagonists have defined the key elements as a basic nitrogen atom, an aromatic moiety, and a linking group capable of participating in hydrogen-bonding interactions. igi-global.com
The core this compound structure itself embodies these elements:
The Benzamide (B126) Moiety: The aromatic benzene (B151609) ring and the adjacent amide group are fundamental. The ring serves as a hydrophobic anchor and can engage in π-π stacking or hydrophobic interactions within the receptor's binding pocket. The amide group (-C(=O)NH-) is a critical hydrogen-bonding unit, acting as both a hydrogen bond donor (N-H) and acceptor (C=O).
The Cyclohexylmethyl Group: This bulky, lipophilic group is not merely a spacer. Its size, shape, and conformational flexibility are significant for orienting the molecule within the binding site. The uniqueness of the cyclohexylmethyl group is that it imparts distinct steric and electronic properties compared to simpler alkyl or benzyl (B1604629) analogs, which can enhance biological activity. nih.gov
The Linker: The methyl bridge (-CH2-) connecting the cyclohexyl ring to the amide nitrogen provides optimal spacing and rotational freedom, allowing the two main moieties (benzamide and cyclohexane) to adopt a favorable conformation for target binding.
Impact of Substituents on the Benzene Ring on Potency and Selectivity
Modifying the substitution pattern on the benzamide's benzene ring is a cornerstone strategy for modulating the potency and selectivity of this compound derivatives. The electronic properties (electron-donating or electron-withdrawing) and the position of these substituents can dramatically alter a compound's interaction with its biological target.
Electron-withdrawing groups, such as halogens or nitro groups, have been shown to significantly influence activity. For example, the compound AH-7921, which has chlorine atoms at the 3- and 4-positions of the benzene ring, is a known synthetic opioid. mdpi.com Similarly, in a series of antitubercular agents, a 3,5-dinitrobenzamide (B1662146) core was found to be preferable for activity over a 3-nitro-5-(trifluoromethyl)benzamide (B6318349) core, indicating that the specific nature and number of electron-withdrawing groups are critical. In another study on sigma-1 receptor ligands, compounds with chloro, cyano, or nitro groups at the 4-position of the benzamide ring showed excellent affinity and selectivity.
Conversely, electron-donating groups can also enhance potency, depending on the target. In the development of GlyT-1 inhibitors, introducing electron-donating substituents on the benzene ring was found to be beneficial for anti-HCV activity. uniba.it For a series of opioid receptor agonists, a 4-propoxy substituent on the benzamide ring was shown to optimize binding kinetics.
The position of the substituent is equally vital. In a series of anti-influenza hemagglutinin inhibitors, derivatives with 3-Cl and 3-CF3 substitutions on an aniline (B41778) ring coupled to the core structure demonstrated much better antiviral potencies than other positional isomers. nih.gov The table below summarizes the impact of various benzene ring substituents on the biological activity of benzamide derivatives.
Interactive Data Table: Effect of Benzene Ring Substituents on Biological Activity
| Parent Scaffold Type | Substituent(s) | Position(s) | Observed Effect on Activity/Selectivity | Target/Activity Class |
|---|---|---|---|---|
| This compound | 3-Bromo | 3 | Potential lead for pharmaceuticals due to unique steric/electronic properties. nih.gov | General Medicinal Chemistry |
| N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide | 3,4-Dichloro | 3, 4 | Confers potent opioid receptor agonist activity (Compound AH-7921). mdpi.com | Opioid Receptor Agonist |
| N-benzyl benzamide | 3,5-Dinitro | 3, 5 | Preferred over 3-nitro-5-(trifluoromethyl) for antitubercular activity. | Antitubercular |
| N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide | Electron-donating groups | Various | Generally helpful for anti-HCV activity. uniba.it | Anti-HCV |
| N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide | 4-Propoxy | 4 | Optimizes binding kinetics. | Opioid Receptor Agonist |
| Benzamide derivatives | 4-Chloro, 4-Cyano, 4-Nitro | 4 | Excellent affinity for sigma-1 receptor and selectivity over sigma-2. | Sigma-1 Receptor Ligand |
Significance of the Cyclohexylmethyl Moiety in Target Binding
The non-planar, saturated nature of the cyclohexane (B81311) ring allows it to adopt various low-energy conformations (e.g., chair, boat, twist-boat). This conformational flexibility, conferred by the cyclohexylmethyl group, is crucial as it allows the molecule to adapt its shape to fit optimally within the often-complex topology of a receptor's binding pocket. mdpi.com This adaptability can lead to higher binding affinity compared to more rigid, planar moieties.
Furthermore, the cyclohexylmethyl group significantly enhances the lipophilicity of the molecule. This property is critical for overcoming biological barriers, such as the blood-brain barrier, which is essential for compounds targeting the central nervous system (CNS). mdpi.com Studies on P2X7 receptor antagonists identified the this compound scaffold as a promising starting point, with the cyclohexylmethyl moiety representing the key lipophilic component required for interaction with a hydrophobic pocket of the binding site. researchgate.net
The importance of this specific moiety is also highlighted in studies where it is modified. In structure-activity relationship studies for EZH2/EZH1 inhibitors, changing a cyclohexyl group to a cyclohexylmethyl group led to a significant drop in potency, demonstrating that the precise structure and linkage of the cycloalkane are critical for optimal interaction with the target. nih.gov This indicates that the binding pocket has specific steric requirements that are best met by the cyclohexylmethyl group in certain contexts.
Influence of Heterocyclic and Other Substitutions on Biological Profiles
Replacing the benzamide portion or other parts of the this compound scaffold with various heterocyclic rings has proven to be a fruitful strategy in drug discovery, leading to derivatives with diverse and often improved biological profiles. These modifications can alter the compound's electronic distribution, hydrogen bonding capacity, solubility, and metabolic stability.
Several studies have demonstrated the successful incorporation of different heterocycles:
Quinoxalinones: In the search for Hepatitis C virus (HCV) inhibitors, a quinoxalin-2(1H)-one derivative, N-(7-(cyclohexyl(methyl)amino)-3-oxo-3,4-dihydroquinoxalin-6-ylcarbamothioyl)benzamide, was identified as a potent inhibitor. Further SAR studies on this series, which maintains the cyclohexyl group, showed that quinoxalin-2(1H)-one derivatives exhibited potent activity against HCV.
Triazoles: The 1,2,3-triazole ring is a well-known pharmacophore present in numerous drugs. In an effort to create novel analogues of the prokinetic agent cinitapride, which contains a cyclohexylmethylpiperidyl group, researchers synthesized triazole versions. The study aimed to evaluate the impact of replacing an amino-nitro-benzene moiety with a benzotriazole (B28993) ring on the compound's anti-ulcerative properties.
Pyrrolidines: The five-membered pyrrolidine (B122466) ring is a versatile scaffold in medicinal chemistry. researchgate.net Its inclusion can introduce stereocenters and increase the three-dimensional character of a molecule. In one study, a series of benzimidazole (B57391) carboxamides bearing a pyrrolidine nucleus (in place of the cyclohexyl group but maintaining the benzamide) were synthesized and tested as PARP-1 and PARP-2 inhibitors. researchgate.net
Benzothiazoles: In the development of ligands for Alzheimer's disease, novel benzothiazole (B30560) derivatives were synthesized. One such compound, N-(cyclohexylmethyl)-6-(2-((cyclohexylmethyl)amino)ethoxy)benzo[d]thiazole-2-carboxamide, incorporates the cyclohexylmethyl group on both the amide and a side chain, demonstrating the versatility of this moiety in complex heterocyclic systems. nih.gov
Scaffold Hopping and Bioisosteric Replacement Strategies in Drug Design
Scaffold hopping and bioisosteric replacement are sophisticated drug design strategies that involve modifying the core structure (scaffold) of a lead compound to discover new chemotypes with similar biological activity but potentially improved properties. These techniques have been effectively applied to the this compound class and its analogues.
Bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties, aiming to enhance potency, selectivity, or pharmacokinetic parameters. A classic example is the replacement of a phenyl ring with a bioisosteric heterocycle like thiophene. In the development of Kv1.3 inhibitors, researchers started with a thiophene-based compound and performed structural modifications on the 2-methoxybenzamide (B150088) moiety while retaining the central cyclohexane scaffold, demonstrating the interchangeability of aromatic and heteroaromatic rings. scirp.org Another study on antitubercular agents compared a 3-nitro-5-(trifluoromethyl)benzamide core with a 3,5-dinitrobenzamide core, where the trifluoromethyl group acts as a bioisostere for the nitro group.
Scaffold hopping is a more drastic approach where the central molecular scaffold is replaced with a structurally different one that maintains the original three-dimensional arrangement of key pharmacophoric features. This can lead to novel intellectual property and improved drug-like properties. The exploration of various heterocyclic systems as DprE1 inhibitors is an example of this strategy, where diverse scaffolds like benzothiazinones and thiadiazoles were investigated, moving away from an initial lead structure while preserving the necessary interactions for DprE1 inhibition. scirp.org The use of a pyrrolidine ring in place of a cyclohexane ring in some inhibitor designs also represents a form of scaffold hopping, trading a six-membered carbocycle for a five-membered heterocycle to explore new pharmacophore space. researchgate.net
These strategies are instrumental in overcoming challenges associated with a particular chemical series, such as poor metabolic stability, toxicity, or limited patentability, by providing pathways to structurally novel but functionally equivalent compounds.
Correlation between Compound Lipophilicity and Observed Biological Activity
Lipophilicity, often quantified by the partition coefficient (logP), is a critical physicochemical property that significantly influences the pharmacokinetic and pharmacodynamic profiles of drug candidates, including this compound derivatives. A delicate balance of lipophilicity is required for a compound to be effective; it must be soluble enough in aqueous media to be distributed throughout the body, yet lipophilic enough to cross cell membranes and reach its target, which may reside in a hydrophobic environment.
However, the relationship between lipophilicity and biological activity is not always linear. While increased lipophilicity can enhance binding to hydrophobic targets, it can also lead to undesirable effects. Quantitative Structure-Activity Relationship (QSAR) studies on various benzamide and related heterocyclic derivatives frequently identify logP as a key descriptor governing biological activity. For instance, QSAR analyses of benzimidazole derivatives revealed that the lipophilicity descriptor (logP) was a primary factor governing their inhibitory activity. nih.govscirp.org
Mechanism of Action Investigations
Molecular Interactions with Specific Biological Targets (e.g., enzymes, receptors, proteins)
Derivatives of N-(cyclohexylmethyl)benzamide have been investigated for their interactions with a variety of biological targets, demonstrating the versatility of this chemical scaffold. The nature of these interactions is highly dependent on the other functional groups present in the molecule.
Enzyme Inhibition: Certain this compound derivatives have been identified as enzyme inhibitors. For example, N-(cyclohexylmethyl)-2,3-dihydroxy-5-(piperidin-1-ylsulfonyl)benzamide acts as an inhibitor of HIV-1 integrase, an essential enzyme for viral replication. nih.gov This inhibition is proposed to occur through the chelation of metal ions within the enzyme's active site. nih.gov Additionally, some benzamide (B126) derivatives are being explored as potential inhibitors of enzymes like histone deacetylases (HDACs), which are crucial in regulating gene expression.
Receptor Antagonism: The this compound scaffold has been utilized in the development of P2X7 receptor antagonists. researchgate.net The cyclohexylmethyl group in these compounds is thought to interact with a hydrophobic pocket in the receptor's binding site. researchgate.net Furthermore, other benzamide derivatives have been shown to act as dual modulators for the mGluR5 and 5-HT2A receptors, suggesting potential applications in pain management. google.com
Protein-Protein Interaction Inhibition: Some complex benzamide derivatives have been designed to inhibit protein-protein interactions. For instance, VTP50469, which contains a benzamide core, is a potent inhibitor of the Menin-MLL protein-protein interaction, which is implicated in certain types of leukemia.
The following table summarizes the observed molecular interactions of various this compound derivatives:
Interactive Data Table: Molecular Interactions of this compound Derivatives| Derivative | Biological Target | Type of Interaction | Potential Application | Reference(s) |
|---|---|---|---|---|
| N-(cyclohexylmethyl)-2,3-dihydroxy-5-(piperidin-1-ylsulfonyl)benzamide | HIV-1 Integrase | Enzyme Inhibition | Antiviral | nih.gov |
| This compound derivatives | P2X7 Receptor | Receptor Antagonism | Neuro-inflammation | researchgate.net |
| Benzamide derivatives | mGluR5 and 5-HT2A Receptors | Dual Modulation | Pain Management | google.com |
| VTP50469 | Menin-MLL | Protein-Protein Interaction Inhibition | Anti-leukemia |
Role of Chelation of Divalent Metal Ions in Enzyme Active Sites
A key mechanism of action for some this compound derivatives involves the chelation of divalent metal ions within the active sites of enzymes. This is particularly evident in the case of HIV-1 integrase inhibitors. The prototype compound, N-(cyclohexylmethyl)-2,3-dihydroxy-5-(piperidin-1-ylsulfonyl)benzamide, is hypothesized to function by chelating the divalent metal ions, such as Mg²⁺ or Mn²⁺, that are essential for the catalytic activity of the integrase. nih.govresearchgate.net This chelation disrupts the normal function of the enzyme, thereby inhibiting viral replication. nih.gov The ability of certain chemical scaffolds to chelate these metal ions is a well-established strategy in the design of HIV-1 integrase inhibitors. researchgate.net Studies have shown that divalent metal ions can augment the oligomerization of proteins like alpha-synuclein, and chelation can attenuate this effect. nih.gov
Investigation of Allosteric Modulation
Allosteric modulation, where a compound binds to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, represents another mechanism through which this compound derivatives may exert their effects. This can lead to either positive (potentiation) or negative (inhibition) modulation of the target's activity. mdpi.com
While direct evidence for allosteric modulation by the specific compound "this compound" is limited in the provided search results, the broader class of benzamides and related structures are known to act as allosteric modulators for various receptors. For instance, N-aryl benzamide cores have been identified in negative allosteric modulators of the N-methyl-d-aspartate (NMDA) receptor. acs.org Furthermore, the development of small molecule inhibitors for targets like Wip1 phosphatase has involved exploring allosteric mechanisms, where a cyclohexyl group was found to be important for inhibitory activity. nih.gov The concept of dual modulation, as seen with some benzamide derivatives on mGluR5 and 5-HT2A receptors, can also involve allosteric mechanisms. google.com
Disruption of Cellular Functions and Pathways (e.g., autophagy suppression)
This compound derivatives have been shown to disrupt cellular functions and pathways, most notably autophagy. Autophagy is a cellular process responsible for the degradation and recycling of cellular components.
A specific derivative, N-(cyclohexylmethyl)-5-(((cyclohexylethyl)amino)methyl)-2-((4-(trifluoromethyl)benzyl)oxy)benzamide, has been identified as a novel autophagy inhibitor. researchgate.netnih.gov This compound suppresses the fusion of autophagosomes with lysosomes, a critical step in the autophagic process. researchgate.netnih.gov By inhibiting autophagy, this compound was found to enhance the chemosensitivity of vincristine-resistant esophageal cancer cells. researchgate.netnih.gov This suggests that inhibiting autophagy can be a strategy to overcome chemoresistance in cancer cells. researchgate.netnih.gov The overexpression of certain proteins can lead to the suppression of p53 activity, which is involved in cell cycle arrest and apoptosis.
Analytical and Spectroscopic Characterization in Academic Research
Chromatographic Techniques for Compound Analysis and Identification
Chromatographic methods are indispensable for separating N-(cyclohexylmethyl)benzamide from complex mixtures and for its initial identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC-MS analysis, the compound is first vaporized and separated based on its boiling point and interaction with the stationary phase in the gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, which serves as a molecular fingerprint for identification.
GC-MS has been utilized in the characterization of this compound and related structures. researchgate.netrsc.org For instance, in studies involving the synthesis of various amides, GC-MS is a key tool to monitor reaction progress and confirm the formation of the desired product. rsc.org The technique is also fundamental in the analysis of designer drugs and their metabolites, where it can be used to identify novel psychoactive substances, including benzamide (B126) derivatives. researchgate.netnih.gov The electron impact mass spectrum of a related compound, AH-7921, shows characteristic fragments that are crucial for its identification. researchgate.net
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/HR-LC-MS)
High-resolution liquid chromatography-mass spectrometry (LC-MS and HR-LC-MS) offers a versatile and highly sensitive method for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. nih.govsrce.hr In this technique, the compound is first separated by liquid chromatography, which is suitable for a broader range of polarities and molecular weights. The eluent from the LC column is then introduced into the mass spectrometer. High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule with a high degree of confidence.
LC-MS and HR-LC-MS are frequently employed in the analysis of complex biological matrices and in the characterization of newly synthesized compounds. nih.govsrce.hrdiva-portal.org For example, LC-MS/MS has been developed for the detection of numerous novel psychoactive substances in whole blood. unipd.it Furthermore, HRMS measurements are a standard procedure for the characterization of newly synthesized benzamide derivatives in medicinal chemistry research. srce.hr
High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD)
High-performance liquid chromatography with diode array detection (HPLC-DAD) is a widely used analytical technique for the separation, identification, and quantification of compounds in a mixture. researchgate.netnih.gov This method separates components based on their differential partitioning between a mobile phase and a stationary phase. The diode array detector measures the absorbance of the eluting compounds over a range of ultraviolet-visible wavelengths simultaneously, providing a UV-Vis spectrum for each component. This spectral information is valuable for compound identification and purity assessment.
HPLC-DAD is a robust and reliable method for the routine analysis of pharmaceuticals and other organic compounds. nih.gov It has been used for the quantification of synthetic cannabinoids in herbal mixtures, where the method's ability to provide spectral data aids in the identification of unknown substances. researchgate.net The technique is also applied in forensic toxicology for the screening and quantitation of a wide array of drugs in biological fluids. nih.gov
Spectroscopic Methods for Comprehensive Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of this compound, complementing the data obtained from chromatographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. srce.hr ¹H NMR provides information about the number and types of hydrogen atoms and their connectivity, while ¹³C NMR reveals the carbon skeleton of the molecule.
For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons of the benzoyl group, the protons of the cyclohexyl ring, and the methylene (B1212753) protons connecting the two moieties, as well as the amide proton. rsc.org Similarly, the ¹³C NMR spectrum would display distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the amide group. rsc.org Detailed analysis of chemical shifts, coupling constants, and signal integrations allows for the complete assignment of the proton and carbon signals to the molecular structure.
Table 1: Representative NMR Data for this compound and Related Structures
| Compound | Nucleus | Chemical Shift (δ) in ppm |
|---|---|---|
| This compound | ¹H NMR (CDCl₃) | δ 7.76 (d, J = 7.0 Hz, 2H, ArH), 7.50-7.47 (m, 1H, ArH), 7.42 (t, J = 7.5 Hz, 2H, ArH), 6.15 (br s, 1H, NH), 3.45 (q, J = 6.8 Hz, 2H, NCH₂), 1.67-1.58 (m, 2H, CH₂), 1.41-1.30 (m, 6H, 3xCH₂), 0.90 (t, J = 7.1 Hz, 3H, CH₃) (for a related N-hexylbenzamide) rsc.org |
| This compound | ¹³C NMR (CDCl₃) | δ 167.5, 134.8, 131.2, 128.4, 126.8, 40.1, 31.4, 29.6, 26.6, 22.5, 14.0 (for a related N-hexylbenzamide) rsc.org |
Note: The provided data for N-hexylbenzamide offers a close structural comparison for interpreting the expected signals for this compound. The data for the aminocyclopropyl derivative highlights the complexity of spectra for substituted analogs.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. rsc.orgresearchgate.net When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum is a plot of absorbance or transmittance versus frequency, and the absorption bands correspond to the different vibrational modes of the functional groups.
For this compound, the IR spectrum would exhibit characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, and the C-H stretches of the aromatic and aliphatic portions of the molecule. rsc.org The presence and position of these bands provide strong evidence for the benzamide structure. For example, the amide C=O stretch is typically observed around 1650 cm⁻¹.
Table 2: Characteristic Infrared Absorption Frequencies for this compound and Related Amides
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Reference |
|---|---|---|---|
| N-H (Amide) | Stretching | 3300-3500 | |
| C-H (Aromatic) | Stretching | 3000-3100 | |
| C-H (Aliphatic) | Stretching | 2850-3000 | researchgate.net |
| C=O (Amide) | Stretching | ~1650 | |
| C-N | Stretching | 1400-1600 |
This table provides a general guide to the expected IR absorption bands for this compound based on typical values for related functional groups.
Raman Spectroscopy
Crystal X-ray Diffraction for Solid-State Structure Determination
Table 3: Crystallographic Data for a Structurally Related Compound: 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one
| Parameter | Value | Reference |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | I2/a | researchgate.net |
| a (Å) | 21.9709 (15) | researchgate.net |
| b (Å) | 5.1271 (4) | researchgate.net |
| c (Å) | 27.022 (2) | researchgate.net |
| β (°) ** | 93.633 (4) | researchgate.net |
| Volume (ų) ** | 3037.8 (4) | researchgate.net |
| Z | 8 | researchgate.net |
| Radiation Type | Mo Kα | researchgate.net |
| Temperature (K) | 100 | researchgate.net |
This data is for a structurally related compound and provides an illustrative example of the crystallographic parameters that would be determined for this compound.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is widely used to forecast the binding mode and affinity of ligands to the active sites of proteins and other biological macromolecules.
In the context of N-(cyclohexylmethyl)benzamide and its analogs, docking studies are crucial for identifying potential biological targets and elucidating the structural basis of their activity. For instance, derivatives of this compound have been evaluated as potential antagonists for the P2X7 receptor, a protein implicated in inflammation and immune responses. nih.gov Docking studies using the crystal structure of the P2X7 receptor's ligand-binding domain (LBD) have been instrumental in the design of novel antagonists. csic.es These simulations help to visualize how the cyclohexylmethyl group and other substituents fit into the binding pocket, informing the design of compounds with improved potency. nih.gov
Similarly, molecular docking has been employed to study the interaction of this compound derivatives with other targets, such as the dopamine (B1211576) D2 receptor. researchgate.net By simulating the binding of these compounds to a 3D pharmacophore model of the D2 receptor, researchers can predict their potential as antagonists. researchgate.net The fit values obtained from these simulations often correlate well with experimentally determined biological activities. researchgate.net
The process typically involves preparing the 3D structures of both the ligand and the target protein. The ligand's conformation is often optimized, and the protein structure is prepared by adding hydrogen atoms and assigning appropriate protonation states. biorxiv.org The docking software then samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding affinity.
| Derivative Class | Biological Target | Key Findings from Docking | Reference |
|---|---|---|---|
| Aryl-cyclohexyl benzamides | P2X7 Receptor | Replacement of adamantane (B196018) with an aryl-cyclohexyl moiety led to potent antagonists. | nih.gov |
| N-{[1-(4-aralkyl/ethylpiperazine-1-yl)cyclohexyl]methyl}arylcarboxamides | Dopamine D2 Receptor | High fit values in a 3D-pharmacophore model correlated with antagonist activity. | researchgate.net |
| Urea-based benzamides | Poly(ADP-ribose) polymerase-1 (PARP-1) | Provided rational binding modes within the PARP-1 active site. | nih.gov |
| Benzamide (B126) derivatives | HIV-1 Vif | Docking suggested binding in a pocket within the Vif-EloC interface. | researchgate.net |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Affinity Estimation
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of both the ligand and the target protein over time. cresset-group.com This technique solves Newton's equations of motion for a system of atoms and molecules to generate a trajectory of their positions and velocities. uiuc.edu
For this compound, the cyclohexyl group imparts significant conformational flexibility. vulcanchem.com MD simulations are particularly useful for exploring the accessible conformations of this ring system and how they influence binding to a target. nih.gov Simulations can reveal the energetic landscape of the molecule, identifying low-energy, biologically relevant conformations. cresset-group.com
MD simulations are also employed to refine the results of molecular docking and to obtain more accurate estimations of binding affinity. mdpi.com By simulating the protein-ligand complex in a solvated environment, MD can account for the flexibility of the protein and the explicit effects of water molecules. cresset-group.com The stability of the binding pose predicted by docking can be assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation. nih.gov
Binding free energy calculations, often performed as a post-processing step on MD trajectories using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA), can provide a more quantitative measure of binding affinity than docking scores alone. physchemres.orgmdpi.com These methods combine the molecular mechanics energy of the complex with continuum solvation models to estimate the free energy of binding. physchemres.org
| System Studied | Simulation Goal | Key Insights | Reference |
|---|---|---|---|
| Cyclohexane (B81311) and its derivatives | Conformational analysis | Demonstrated the ability of MD to sample different ring interconversions. | nih.gov |
| Sirtuin inhibitors | Explore ligand-binding conformations | Generated multiple enzyme conformers for ensemble docking approaches. | mdpi.com |
| Protein-ligand complexes | Binding affinity estimation | MM-PBSA/GBSA methods used to calculate binding free energies from MD trajectories. | mdpi.com |
| EphA6-Odin protein complex | Characterize binding process | Identified key residues and the dynamic nature of protein-protein interactions. | nih.gov |
Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Methods for Refined Interaction Analysis
For a more accurate description of the electronic effects involved in ligand-target interactions, hybrid quantum mechanics/molecular mechanics (QM/MM) methods are employed. nih.govmpg.de In this approach, the chemically reactive part of the system, such as the ligand and the immediate residues in the active site, is treated with a high-level quantum mechanics (QM) method, while the rest of the protein and solvent are described by a more computationally efficient molecular mechanics (MM) force field. mpg.denumberanalytics.com
This method is particularly valuable for studying enzymatic reactions or interactions involving significant electronic polarization or charge transfer, which are not well-described by classical force fields. nih.gov The QM/MM approach allows for the investigation of bond-breaking and bond-forming processes and provides a more refined analysis of electrostatic interactions between the QM and MM regions. nih.govnumberanalytics.com
While direct applications of QM/MM to this compound were not found in the search results, the methodology is highly relevant for studying its derivatives that may act as enzyme inhibitors or interact with metal ions in metalloproteins. nih.gov For example, in studying metalloprotein-ligand binding, QM/MM can accurately model the coordination of the ligand to the metal ion, providing more reliable interaction energies than pure MM methods. nih.gov The QM/MM interaction energies, combined with other descriptors, can then be used to correlate with experimental binding affinities. nih.gov
The general QM/MM framework involves partitioning the system, defining the boundary between the QM and MM regions, and choosing an appropriate level of theory for both regions. mpg.de The interaction between the two regions is handled through an embedding scheme, which can range from simple mechanical embedding to more sophisticated electrostatic embedding that accounts for the polarization of the QM region by the MM charges. numberanalytics.comgromacs.org
Ligand-Based Pharmacophore Modeling for Design and Evaluation
Ligand-based pharmacophore modeling is a powerful tool used when the 3D structure of the biological target is unknown. volkamerlab.org This method relies on a set of active ligands to derive a 3D arrangement of essential steric and electronic features required for biological activity. volkamerlab.orgnih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and charged groups. nih.gov
For this compound derivatives, pharmacophore models can be generated from a series of analogs with known activities to guide the design of new compounds with enhanced potency. nih.gov For example, a study on P2X7 antagonists used a ligand-based pharmacophore model to evaluate structural modifications of (adamantan-1-yl)methylbenzamides, leading to the discovery that an aryl-cyclohexyl moiety was a favorable replacement for the adamantane ring. nih.gov
The process of generating a ligand-based pharmacophore model involves aligning a set of active molecules and identifying the common chemical features. nih.gov This resulting model represents a hypothesis of the key interactions between the ligand and its target. volkamerlab.org This model can then be used as a 3D query to screen large compound libraries to identify novel scaffolds that possess the desired pharmacophoric features. nih.gov The quality of a pharmacophore model is often validated by its ability to distinguish active from inactive compounds in a test set. nih.gov
In Silico Prediction Methodologies for Pharmacokinetic and Pharmacodynamic Properties
In silico methods are increasingly used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates early in the discovery process. uniroma1.it These predictions help to identify compounds with potentially poor pharmacokinetic profiles, saving time and resources. uniroma1.it
For this compound and its derivatives, various computational models can be used to estimate key physicochemical and pharmacokinetic parameters. For instance, the lipophilicity (LogP) and topological polar surface area (TPSA) can be calculated to predict oral absorption and blood-brain barrier penetration. The cyclohexylmethyl group, for example, is known to confer conformational flexibility and can influence lipid solubility. vulcanchem.com
Metabolism prediction tools, such as MetaSite™, can identify the likely sites of metabolic modification on the molecule. researchgate.net Studies on related compounds have shown that N-demethylation and hydroxylation are common metabolic pathways. researchgate.net Predicting these metabolic hotspots is crucial for designing more metabolically stable analogs. vulcanchem.com
Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate structural features with pharmacokinetic or pharmacodynamic properties. These models can use various descriptors, including electronic parameters and molecular shape, to build predictive equations.
| Property | Prediction Method/Tool | Relevance for this compound | Reference |
|---|---|---|---|
| Lipophilicity (LogP) | Computational models (e.g., XLogP3) | Predicts oral absorption and membrane permeability. Moderate lipophilicity is often favorable. | |
| Permeability | Caco-2 cell models (in silico) | Predicts intestinal absorption. | |
| Metabolism | MetaSite™, GLORYx | Predicts sites of metabolism (e.g., N-dealkylation, hydroxylation). | researchgate.net |
| Plasma Protein Binding (PPB) | QSAR models | Affects the concentration of free drug and its duration of action. | acs.org |
| Toxicity | Various in silico models | Predicts potential toxicities like hepatotoxicity. | jonuns.com |
Future Directions and Emerging Research Opportunities
Design and Synthesis of Novel N-(cyclohexylmethyl)benzamide Derivatives with Enhanced Specificity and Potency
A significant area of this research is in cancer therapy. For example, a novel derivative, N-(cyclohexylmethyl)-5-(((cyclohexylethyl) amino)methyl)-2-((4-(trifluoromethyl)benzyl)oxy)benzamide (compound 4d), has been synthesized and identified as a new autophagy inhibitor. researchgate.net This compound was found to enhance the chemosensitivity of cancer cells to existing drugs like vincristine (B1662923) by suppressing the fusion of autophagosomes and lysosomes. researchgate.net The synthesis of such derivatives often involves multi-step processes, starting from precursor molecules like 2-hydroxybenzaldehyde and modifying them through reactions like chloromethylation, diazotization, and cyclocondensation to create complex coumarin- and azacoumarin-based benzamides. ajol.info
Another approach involves creating hybrid molecules. For instance, new coumarin-benzamide hybrids have been designed as potential inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative diseases. bohrium.com In one study, a series of these hybrids was synthesized, with compound 3i emerging as a highly potent and selective MAO-B inhibitor. bohrium.com The structure-activity relationship (SAR) studies highlighted that substituents at the 3,4-position of the terminal phenyl group were crucial for achieving this high potency. bohrium.com
The synthesis of benzamide (B126) derivatives is also aimed at developing new antimicrobial agents. Researchers have synthesized benzamide-substituted Mannich bases and evaluated their antibacterial activity, finding several compounds with significant efficacy. nih.gov Similarly, novel benzamide derivatives have been developed that show potent activity against influenza A by targeting the virus nucleoprotein (NP). scirp.org
The table below summarizes examples of synthesized this compound derivatives and their targeted enhancements.
| Derivative Name | Target/Application | Key Enhancement |
| N-(cyclohexylmethyl)-5-(((cyclohexylethyl) amino)methyl)-2-((4-(trifluoromethyl)benzyl)oxy)benzamide | Cancer (Autophagy Inhibitor) | Enhances chemosensitivity of resistant cancer cells. researchgate.net |
| Coumarin-benzamide hybrid (Compound 3i ) | Neuroprotection (MAO-B Inhibitor) | High potency (IC50 = 0.095 μM) and selectivity for MAO-B. bohrium.com |
| Benzamide-substituted Mannich bases (Compounds 5, 6, 7) | Antibacterial | Active antibacterial agents. nih.gov |
| Benzamide derivative (Compound 39 ) | Antiviral (Influenza A) | Potently blocks influenza A replication (IC50 = 0.27-0.46 μM). scirp.org |
Exploration of Uncharted Therapeutic Indications for Benzamide Scaffolds
The inherent versatility of the benzamide scaffold has encouraged researchers to explore its potential against a wide array of diseases beyond its traditional applications. mdpi.comresearchgate.net The ability to introduce diverse substituents allows for the fine-tuning of pharmacological activity, opening doors to new therapeutic areas. mdpi.commdpi.com
Current research highlights several promising new indications:
Neurodegenerative Diseases: Benzamide derivatives are being investigated as multi-target agents for Alzheimer's disease by inhibiting enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com One study synthesized eleven new benzamides, with N,N′-(1,4-phenylene)bis(3-methoxybenzamide) showing potent AChE inhibition comparable to the standard drug donepezil. mdpi.com Other derivatives are being developed as selective monoamine oxidase-B (MAO-B) inhibitors for Parkinson's disease, which can offer neuroprotective effects. bohrium.com
Anticancer Agents: The benzamide framework is being used to develop novel treatments for various cancers. bohrium.com Researchers are designing derivatives as histone deacetylase (HDAC) inhibitors for breast cancer, with some compounds showing high selectivity for cancer cells over normal cells. nih.gov In multiple myeloma, (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivatives are being explored as potential antitumor agents. bohrium.com Furthermore, some benzamides act as autophagy inhibitors, which can overcome resistance to chemotherapy in esophageal cancer. researchgate.net
Antimicrobial and Antifungal Therapies: The search for new antibiotics has led to the development of benzamide derivatives that target the bacterial cell division protein FtsZ. mdpi.comresearchgate.net These compounds have shown inhibitory activity against both S. aureus and E. coli. mdpi.com Additionally, benzamide and picolinamide (B142947) scaffolds have been identified as having antifungal properties by targeting Sec14p, a protein essential for the viability of fungi like Saccharomyces cerevisiae. nih.gov
Anti-inflammatory and Analgesic Agents: Research has demonstrated the anti-inflammatory and analgesic properties of certain benzamide derivatives. researchgate.net Some compounds have been shown to preferentially inhibit cyclooxygenase-1 (COX-1) without causing the gastric damage often associated with nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net The N-substituted cyclohexylmethylbenzamide derivative AH-7921 was originally synthesized as a potent opioid analgesic. springermedizin.de
Other Indications: The benzamide scaffold has been linked to a broad spectrum of other biological activities, including antidepressant, anticonvulsant, and antiviral effects. scirp.orgmdpi.com For example, a series of benzamide derivatives showed potent anti-influenza A activity by blocking the nuclear accumulation of the viral nucleoprotein. scirp.org
Integration of Advanced Computational Approaches with Experimental Validation
The integration of computational drug design (CADD) has become a cornerstone of modern medicinal chemistry, significantly accelerating the discovery and optimization of benzamide-based compounds. researchgate.netresearchgate.net These in silico methods allow for the rapid screening of virtual libraries, prediction of binding affinities, and elucidation of structure-activity relationships (SAR) before committing to costly and time-consuming synthesis. researchgate.netinnovareacademics.in
Key computational techniques applied to benzamide research include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. frontiersin.org It has been used to study how phenyl benzamide derivatives bind to PARP-1, a target in breast cancer therapy, and to identify promising lead compounds with strong and stable interactions. innovareacademics.in Docking studies also helped to understand the binding mode of a potent coumarin-benzamide hybrid within the active site of the MAO-B enzyme. bohrium.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov Researchers have developed statistically significant QSAR models for benzamide-substituted Mannich bases to predict their antibacterial activity. nih.gov These models help in designing new derivatives with potentially higher potency. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations are used to analyze the physical movements of atoms and molecules over time, providing insights into the stability of a ligand-protein complex. innovareacademics.in For potential PARP-1 inhibitors, MD simulations confirmed the stability of the designed compounds within the binding site, showing minimal fluctuations. innovareacademics.in
Pharmacophore Mapping and Virtual Screening: These methods identify the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. This "map" can then be used to screen large databases of virtual compounds to find new potential drug candidates. frontiersin.org
The synergy between these computational predictions and subsequent experimental validation is crucial. For instance, a study designed new histone deacetylase (HDAC) inhibitors using computational models. nih.gov The synthesized compounds were then tested in vitro, and the results showed that derivatives predicted to be active indeed possessed potent antiproliferative activity against breast cancer cell lines. nih.gov Similarly, computational design of indole-based benzamide scaffolds targeting the estrogen receptor was followed by in silico ADME prediction to evaluate their drug-like properties. pnrjournal.com
The table below showcases the application of computational methods in benzamide research.
| Computational Method | Application in Benzamide Research | Example |
| Molecular Docking | Predicting binding modes and affinities. | Elucidating the interaction of benzamide derivatives with the PARP-1 enzyme. innovareacademics.in |
| QSAR | Predicting biological activity based on chemical structure. | Developing models for the antibacterial activity of benzamide Mannich bases. nih.gov |
| Molecular Dynamics | Assessing the stability of ligand-receptor complexes. | Confirming the stable binding of designed compounds to PARP-1. innovareacademics.in |
| Virtual Screening | Identifying novel hit compounds from large databases. | Searching for new ligands based on a pharmacophore model. frontiersin.org |
Addressing Challenges in Benzamide Scaffold Research
Despite the promise of the benzamide scaffold, several challenges must be addressed to translate lead compounds into clinical successes. Key hurdles include improving target selectivity, overcoming drug resistance, and optimizing pharmacokinetic properties. rsc.orgacs.org
Improving Selectivity: A significant challenge is achieving high selectivity for the intended biological target over other related proteins, which helps to minimize off-target side effects. rsc.org For instance, early generations of carbonic anhydrase inhibitors based on sulfonamides suffered from a lack of isoform selectivity. rsc.org Research is now focused on designing novel benzamide-based inhibitors that can selectively target specific isoforms, such as those associated with tumors (CA-IX and CA-XII). rsc.org Similarly, in the development of histone deacetylase (HDAC) inhibitors, designing benzamide derivatives that are selective for Class I HDACs (HDAC1-3), which are overexpressed in breast cancer, is a key strategy to reduce toxicity. nih.gov The design of selective sigma-1 protein ligands also highlighted the importance of the nature and position of substituents on the benzamide scaffold to achieve high selectivity over sigma-2 receptors. nih.gov
Overcoming Resistance Mechanisms: Cancer cells and microbes can develop resistance to therapeutic agents, rendering them ineffective over time. researchgate.netbohrium.com A promising strategy to combat this involves designing benzamide derivatives that can circumvent these resistance mechanisms. For example, some cancer cells develop resistance to chemotherapy by upregulating autophagy, a cellular self-recycling process. researchgate.net The novel this compound derivative that inhibits autophagy can resensitize resistant esophageal cancer cells to vincristine. researchgate.net In the realm of antibiotics, bacteria can develop resistance by actively pumping drugs out of the cell using efflux pumps. Some benzamide-based FtsZ inhibitors have been found to be substrates for the AcrAB efflux pump in E. coli, which reduces their antimicrobial activity and presents a challenge that needs to be addressed through further molecular modification. mdpi.com
Optimizing Pharmacokinetic Properties: For a drug to be effective, it must have suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The benzamide scaffold has proven difficult to optimize in terms of its pharmacokinetic profile in some cases. researchgate.net For instance, while the this compound scaffold was identified as a source of P2X7R antagonists for neuro-inflammation, further development was halted due to high metabolic liability and lack of selectivity, making them unsuitable for oral administration. researchgate.net Computational tools are increasingly used to predict ADME properties early in the design phase to filter out compounds with unfavorable profiles. pnrjournal.com
Future research will continue to focus on these challenges through a combination of rational drug design, advanced computational modeling, and innovative biological assays to develop the next generation of safe and effective benzamide-based therapeutics. nih.govrsc.org
Q & A
Q. What are the optimized synthetic routes for N-(cyclohexylmethyl)benzamide and its derivatives?
Methodological Answer: The synthesis typically involves reacting benzoyl chloride derivatives with cyclohexylmethylamine under controlled conditions. For example, in analogous compounds like N-cyclohexylbenzamide, a solution of cyclohexylamine is treated with benzoyl chloride in dichloromethane using triethanolamine as a catalyst. The reaction is stirred for 1 hour, followed by filtration and crystallization from methanol to yield pure crystals . Optimization may include varying solvents (e.g., THF for higher solubility) or using coupling agents like DMT-MM for amide bond formation in derivatives .
Q. How can the molecular structure and crystallographic properties of this compound be characterized?
Methodological Answer: X-ray crystallography is the gold standard for determining bond angles, torsion angles (e.g., N1–C1–C2–C3 = -30.8° in N-cyclohexylbenzamide), and supramolecular interactions like N–H⋯O hydrogen bonds . Complementary techniques include:
Q. What spectroscopic methods are suitable for analyzing substituent effects on this compound?
Methodological Answer:
- FT-IR spectroscopy : Identify carbonyl (C=O) stretching frequencies (~1650–1680 cm⁻¹) and N–H bending modes (~1550 cm⁻¹) to assess hydrogen bonding .
- Near-infrared (NIR) spectroscopy : Study hydrogen bonding between amide groups and solvents (e.g., CCl₄) to probe electronic environments .
- UV-Vis spectroscopy : Monitor π→π* transitions in aromatic rings to evaluate substituent electronic effects (e.g., chloro or methoxy groups) .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro, methoxy) influence biological activity in benzamide derivatives?
Methodological Answer:
Q. What mechanistic insights explain divergent reaction pathways in Cu-mediated C–H oxidation of benzamide derivatives?
Methodological Answer:
- Organometallic vs. Single-Electron-Transfer (SET) Mechanisms :
- Under basic conditions , directed C–H methoxylation occurs via organometallic intermediates (e.g., Cu-mediated C–H activation).
- Under acidic conditions , nondirected chlorination proceeds via radical intermediates (SET pathway).
- Validation :
Q. How can researchers resolve contradictions in reported pharmacological data for benzamide-based HDAC inhibitors?
Methodological Answer:
- Key Variables : Dose-dependent responses (e.g., MS-275 shows 30–100× higher potency than valproate in frontal cortex vs. striatum) .
- Strategies :
- Standardize dosing regimens and brain-region sampling.
- Use isoform-selective HDAC assays (e.g., HDAC1 vs. HDAC6) to clarify selectivity profiles.
- Replicate studies under controlled conditions (e.g., pH, co-administered drugs).
Q. What strategies are effective for analyzing supramolecular assembly in crystalline benzamides?
Methodological Answer:
- X-ray crystallography : Identify hydrogen-bonded chains (e.g., N–H⋯O motifs in N-cyclohexylbenzamide) and C–H⋯π interactions .
- Thermogravimetric Analysis (TGA) : Assess thermal stability linked to packing efficiency.
- Cambridge Structural Database (CSD) mining : Compare torsion angles and puckering parameters (e.g., Cremer-Pople analysis for cyclohexyl rings) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
